2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction is followed by further modifications to introduce the acetyl, chloro, and methoxy groups under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could act as an inhibitor of protein kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-amino-5-benzyl-1,3-thiazole
- N-acylated 2-amino-5-benzyl-1,3-thiazoles
Compared to these compounds, 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has unique structural features, such as the acetyl, chloro, and methoxy groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-19(20(27)24-16-9-10-18(28-3)17(22)11-16)29-21(23-13)25(14(2)26)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,27) |
InChI Key |
IAANNKPDSCZDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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